3-Hydroxyhydroquinidine

Description

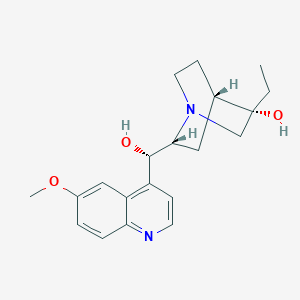

3-Hydroxyhydroquinidine (C₂₀H₂₄N₂O₃) is a hydroxylated derivative of hydroquinidine, a stereoisomer of quinine, and belongs to the cinchona alkaloid family. Its structure features a quinoline core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a bicyclic tertiary amine moiety . This compound is of interest due to its structural similarity to antimalarial agents like quinine and quinidine, though its specific pharmacological profile remains less explored.

Properties

CAS No. |

85405-59-0 |

|---|---|

Molecular Formula |

C20H26N2O3 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(3S,4S,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C20H26N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3/t13-,18+,19-,20+/m0/s1 |

InChI Key |

QJYVSAYVZYKUJL-LGWHJFRWSA-N |

SMILES |

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |

Isomeric SMILES |

CC[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O |

Canonical SMILES |

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |

Synonyms |

3-hydroxyhydroquinidine 3-OHHQ hydroxy-3-dihydroquinidine OH-HQ |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydroxyhydroquinidine with structurally related compounds, emphasizing functional groups and molecular features:

Key Observations :

- Quinoline vs. Pyridine Systems: Unlike 3-Hydroxypyridine (a simple monocyclic compound), this compound’s fused quinoline ring enhances aromatic stability and enables π-π interactions, which are critical for binding to biological targets like heme in antimalarial activity .

- Cyanide vs. Hydroxyl Reactivity : 3-Hydroxyquinuclidine-3-carbonitrile’s nitrile group introduces distinct reactivity (e.g., nucleophilic addition) compared to the hydroxyl group in this compound, which participates in hydrogen bonding and acid-base interactions .

Pharmacological and Reactivity Comparisons

- Antimalarial Potential: While this compound shares structural motifs with quinine (e.g., the quinoline core), its additional hydroxyl group may alter heme-binding affinity or metabolic stability compared to parent compounds . In contrast, 5-Hydroxy Lenalidomide lacks antimalarial activity but exhibits immunomodulatory effects via cereblon binding .

- This compound’s methoxy group balances solubility and lipophilicity, a trait critical for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.